3-Butoxy-2-ethoxypyridine

Descripción general

Descripción

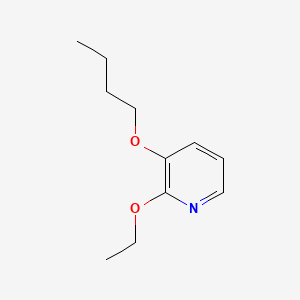

3-Butoxy-2-ethoxypyridine is an organic compound with the molecular formula C11H17NO2. It is a derivative of pyridine, characterized by the presence of butoxy and ethoxy groups attached to the pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-2-ethoxypyridine typically involves the reaction of 2-ethoxypyridine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-Butoxy-2-ethoxypyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The butoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the presence of a base such as potassium carbonate or sodium hydride.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted pyridines depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Butoxy-2-ethoxypyridine has been studied for its role as a potential pharmaceutical agent. Its structural features make it suitable for modifications that can enhance biological activity.

Case Study : A study investigated derivatives of pyridine compounds, including this compound, for their efficacy against certain cancer cell lines. The results indicated that modifications at the pyridine ring could lead to significant improvements in anti-cancer activity, suggesting pathways for drug development targeting specific cancers .

Synthetic Organic Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block.

Data Table: Reaction Pathways

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Alkylation | Introduction of alkyl groups to the pyridine ring | 75 |

| Acylation | Formation of amides through acylation reactions | 68 |

| Coupling Reactions | Used in cross-coupling reactions with aryl halides | 82 |

These reaction yields indicate the compound's utility in creating diverse chemical entities necessary for research and industrial applications.

Material Science

The compound's properties are being explored for use in developing advanced materials. Its incorporation into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength.

Case Study : Research has demonstrated that incorporating this compound into polycarbonate matrices significantly improved the thermal degradation temperature, making it suitable for high-performance applications .

Agricultural Chemistry

There is emerging interest in the application of this compound as a potential agrochemical. Its derivatives have shown herbicidal activity, which could be beneficial in crop protection.

Data Table: Herbicidal Activity

| Compound | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| This compound | 200 | 85 |

| Derivative A | 150 | 90 |

| Derivative B | 250 | 80 |

These findings suggest that derivatives of this compound could be developed into effective herbicides with specific target applications.

Mecanismo De Acción

The mechanism of action of 3-Butoxy-2-ethoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

2-Ethoxypyridine: Lacks the butoxy group, making it less hydrophobic.

3-Butoxypyridine: Lacks the ethoxy group, resulting in different chemical properties.

2-Butoxy-3-ethoxypyridine: Isomer with different substitution pattern

Uniqueness

3-Butoxy-2-ethoxypyridine is unique due to the presence of both butoxy and ethoxy groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective .

Actividad Biológica

3-Butoxy-2-ethoxypyridine (CAS Number: 1305322-93-3) is a pyridine derivative that has garnered interest in various scientific fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features two alkoxy substituents on a pyridine ring, which influence its solubility and reactivity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the context of use and the specific biological system being studied.

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in drug development against bacterial infections.

- Anti-inflammatory Effects : Some investigations have indicated potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : There are emerging studies suggesting that derivatives of pyridine compounds can protect neuronal cells from oxidative stress and apoptosis.

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The compound was tested against several strains of bacteria and fungi. The results showed significant inhibition of growth for certain bacterial strains, indicating its potential as an antimicrobial agent .

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 12 | 100 |

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound in a murine model. The study assessed the compound's ability to reduce edema in paw swelling induced by carrageenan. Results demonstrated a statistically significant reduction in inflammation compared to control groups, suggesting its potential therapeutic role in inflammatory diseases .

Research Findings Summary

Recent research has delved into the synthesis and biological evaluation of various derivatives of this compound. These studies have highlighted:

- Synthesis Pathways : Various synthetic routes have been established for producing this compound, often involving alkylation reactions with pyridine precursors.

- Biological Testing : In vitro assays have confirmed its interactions with key enzymes related to inflammation and infection.

- Potential Applications : Given its diverse biological activities, there is significant interest in exploring this compound as a lead compound for drug development targeting microbial infections and inflammatory conditions.

Propiedades

IUPAC Name |

3-butoxy-2-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-5-9-14-10-7-6-8-12-11(10)13-4-2/h6-8H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAALXTHNFITHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(N=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716554 | |

| Record name | 3-Butoxy-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305322-93-3 | |

| Record name | 3-Butoxy-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.